Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate typically involves the bromination of thiophene followed by esterification. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with hydrogen substituents.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
- Methyl 4-(5-fluorothiophen-2-yl)-4-oxobutanoate
- Methyl 4-(5-iodothiophen-2-yl)-4-oxobutanoate
Uniqueness
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable tool in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYFYJJELJZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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